molecular formula C9H10F3N3 B2814007 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2011013-79-7

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2814007
CAS No.: 2011013-79-7
M. Wt: 217.195
InChI Key: HJJQAXBXBIUOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine derivative featuring a pyrrolidine ring at position 4 and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine substituent contributes to conformational flexibility and target binding .

Properties

IUPAC Name

4-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-5-8(14-6-13-7)15-3-1-2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJQAXBXBIUOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a critical building block in the synthesis of more complex molecules. Its unique trifluoromethyl group allows for diverse reactivity patterns.
  • Reagent in Reactions : It is utilized as a reagent in various chemical reactions, facilitating the development of new materials and compounds.

Biology

  • Enzyme Interactions : Research indicates that 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine interacts with enzymes and receptors, influencing biological pathways. Its mechanism of action involves enhancing binding affinities to specific molecular targets, which can modulate their activity .

Medicine

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard reference drugs like bleomycin .
  • Neuroprotective Effects : The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to its dual cholinesterase inhibition properties, which enhance cholinergic transmission .

Case Study 1: Anticancer Efficacy

A study focused on the inhibitory effects of this compound on cancer cell proliferation revealed promising results. The compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction. Notably, it exhibited an IC50 value of 8.5 nM against JAK1, indicating its potential as a lead compound for further drug development .

Cell LineIC50 (nM)Comparison Drug
FaDu<10Bleomycin
JAK18.5N/A

Case Study 2: Neuroprotective Properties

Research into the neuroprotective effects of the compound highlighted its role in preventing acetylcholine breakdown. This property is crucial for enhancing cognitive function in Alzheimer's disease models, suggesting that it may serve as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 4 and 6

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents at positions 4 and 6. Below is a comparative analysis of key analogues:

Compound Position 4 Position 6 Key Features Reference
4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine Pyrrolidine (5-membered ring) Trifluoromethyl (-CF₃) High lipophilicity; potential for CNS penetration due to pyrrolidine flexibility -
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine Chloro (-Cl) 4-(Trifluoromethyl)piperidine Increased steric bulk; chloro group may enhance electrophilicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl (-CH₃) Piperidine (6-membered ring) Reduced electron-withdrawing effects; amine group enables hydrogen bonding
6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine Trifluoromethyl (-CF₃) 3-Methoxyphenyl Extended π-system for aromatic interactions; methoxy group improves solubility
4-[1-[6-Chloro-2-(4,4-difluoro-1-piperidyl)pyrimidin-4-yl]-4-piperidyl]morpholine Morpholine Chloro and difluoropiperidine Complex substituent architecture; designed for antimalarial activity
Key Observations:
  • Ring Size and Flexibility: Pyrrolidine (5-membered) vs. piperidine (6-membered) at position 4 alters conformational dynamics.
  • Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature enhances stability and reactivity compared to methyl or methoxy groups .
  • Biological Relevance : Chloro substituents () may improve electrophilicity for covalent interactions, while aryl groups () enable π-π stacking in enzyme active sites .

Pharmacological Potential

  • Antimalarial Activity: Trisubstituted pyrimidines with chloro and piperidine groups () show nanomolar efficacy against Plasmodium falciparum .
  • Druglikeness : Trifluoromethyl groups improve metabolic stability, as seen in compounds designed for prolonged half-lives .
  • Solubility Challenges : Piperidine and morpholine derivatives () often require formulation optimization due to high hydrophobicity .

Biological Activity

4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyrrolidine group and a trifluoromethyl group. This unique structure contributes to its interactions with various biological targets, making it an interesting candidate for drug development.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The pyrimidine core is known to interact with enzymes, influencing their activity. For instance, studies have shown that derivatives of pyrimidines can act as inhibitors for various enzymes, including NAPE-PLD, which is involved in lipid metabolism .
  • Anticancer Properties : Compounds related to this compound have been evaluated for their anticancer potential. In particular, some derivatives have demonstrated inhibitory effects on cancer cell proliferation in melanoma models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Pyrrolidine Substitution : The presence of the pyrrolidine moiety has been linked to enhanced potency against cancer cell lines. Variations in this substituent can significantly affect the compound's efficacy .
  • Trifluoromethyl Group : The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, thereby increasing its bioavailability .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating a series of pyrimidine derivatives found that those incorporating a pyrrolidine group exhibited improved antiproliferative activity across multiple melanoma cell lines. The most effective compounds showed IC50 values in the low micromolar range, indicating promising therapeutic potential .
  • NAPE-PLD Inhibition : Another investigation focused on the inhibition of NAPE-PLD by pyrimidine derivatives. The lead compound identified showed nanomolar potency and was effective in reducing levels of bioactive lipids in vivo, suggesting a role in modulating metabolic pathways related to cancer progression .
  • Proteomics Applications : The compound's utility extends into proteomics, where it has been used to label proteins for mass spectrometry analysis. This application has facilitated the identification of novel protein markers and enhanced understanding of complex biological processes.

Table 1: Biological Activity Summary of Pyrimidine Derivatives

Compound NameActivity TypeIC50 (µM)Target/Mechanism
4-(Pyrrolidin-1-yl)-6-(CF3)pyrimidineAnticancer0.5Melanoma cell lines
LEI-401Enzyme Inhibition0.072NAPE-PLD
4-Chloro derivativeProteomicsN/AProtein labeling

Q & A

Q. What are the standard synthetic routes for 4-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine, and what key reagents are involved?

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

  • Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution using reagents like trifluoromethyl iodide (CF3_3I) in the presence of a base (e.g., K2_2CO3_3) .
  • Pyrrolidine coupling : The pyrrolidine moiety is attached through Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)2_2) and ligands (e.g., Xantphos) .
  • Purification : Column chromatography or recrystallization ensures purity (>95%), validated by HPLC .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^{1}H and 19^{19}F NMR are essential to verify the trifluoromethyl group and pyrrolidine substitution patterns. For example, the CF3_3 group shows a characteristic triplet in 19^{19}F NMR at ~-60 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 262.1) and detects impurities .
  • Elemental analysis : Validates stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of fluorinated pyrimidines like this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in coupling steps .
  • Catalyst screening : Testing palladium/copper catalyst systems (e.g., Pd2_2(dba)3_3/CuI) improves regioselectivity in heterocyclic functionalization .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of the trifluoromethyl group during substitution .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Purity validation : Contradictions in bioactivity often arise from undetected impurities. Use HPLC-MS to confirm purity and quantify byproducts .
  • Assay standardization : Variations in cell viability assays (e.g., MTT vs. resazurin) can lead to conflicting IC50_{50} values. Cross-validate using orthogonal assays (e.g., ATP-based luminescence) .
  • Dose-response studies : Ensure linearity across concentration ranges (e.g., 1 nM–100 µM) to identify non-specific effects .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculate electrophilicity indices to predict nucleophilic attack sites on the pyrimidine ring .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthesis of analogs with improved binding affinity. For example, the pyrrolidine nitrogen may form hydrogen bonds with ATP-binding pockets .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 inhibition risks, guiding lead optimization .

Q. What experimental approaches are used to study the compound's stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Plasma stability assays : Exposure to human plasma identifies esterase-mediated hydrolysis of labile groups (e.g., trifluoromethyl-pyrimidine bonds) .
  • Light/oxygen sensitivity : Store samples under inert atmospheres (N2_2) and assess photodegradation using UV-Vis spectroscopy .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during functionalization of the pyrimidine core be mitigated?

  • Directing groups : Install temporary substituents (e.g., chloro or methoxy) to steer trifluoromethylation or amination to specific positions .
  • Microwave-assisted synthesis : Enhances reaction kinetics, reducing competing pathways in multi-step sequences (e.g., 80°C, 30 min vs. 24 hours conventional) .

Q. What techniques validate the compound's role in modulating enzyme activity (e.g., kinase inhibition)?

  • Kinase profiling panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify selectivity .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to resolve binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate structural modifications with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.